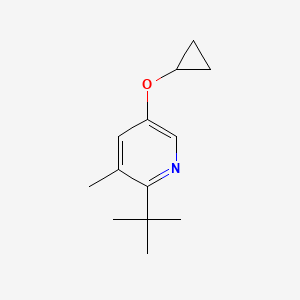![molecular formula C5H4BrNO2 B14850773 3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole is a heterocyclic compound that features a unique fusion of furan and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound often employs scalable and eco-friendly methods. The use of microwave irradiation has been reported to significantly reduce reaction times and improve yields . Additionally, the protection and deprotection strategies involving common protecting groups like benzyl and isopropylidene are utilized to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme GAPDH, which plays a crucial role in glycolysis. By binding to the active site of GAPDH, the compound disrupts the enzyme’s function, leading to reduced glycolytic flux and triggering autophagy and apoptotic cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-isoxazoline: Shares the isoxazole core but lacks the fused furan ring.
4,5-Dihydroisoxazole: Similar structure but without the bromine substitution.
Uniqueness
3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of the bromine atom also enhances its reactivity and potential for further functionalization .
Propiedades
Fórmula molecular |
C5H4BrNO2 |
|---|---|
Peso molecular |
189.99 g/mol |
Nombre IUPAC |
3-bromo-4,6-dihydrofuro[3,4-d][1,2]oxazole |
InChI |
InChI=1S/C5H4BrNO2/c6-5-3-1-8-2-4(3)9-7-5/h1-2H2 |
Clave InChI |
YVWLRTUQMKRINP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CO1)ON=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


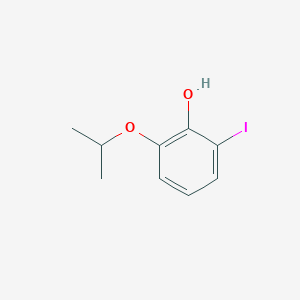
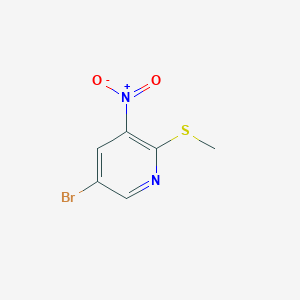
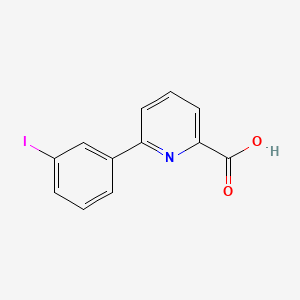


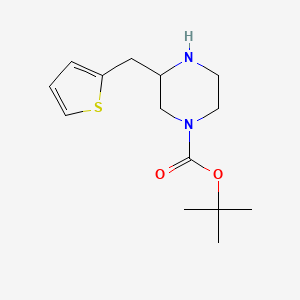
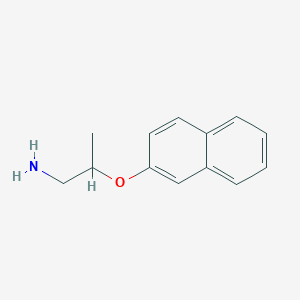

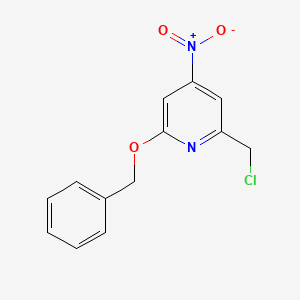
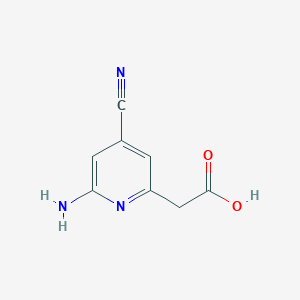


![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
